4-Ethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Ethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 4-ethoxybenzaldehyde with 4-chloro-1-phthalazinylhydrazine under specific conditions . The reaction conditions and industrial production methods are not widely documented, but it is generally prepared in a laboratory setting for research purposes .
Analyse Chemischer Reaktionen
4-Ethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.
Industry: It may be used in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 4-Ethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can be compared with other similar compounds, such as:
4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: Similar in structure but with a hydroxy group instead of an ethoxy group.
4-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: Contains a methoxy group instead of an ethoxy group.
Benzaldehyde (4-chloro-1-phthalazinyl)hydrazone: Lacks the ethoxy group present in 4-Ethoxybenzaldehyde. These compounds share similar chemical properties but differ in their functional groups, which can affect their reactivity and applications.
Eigenschaften
Molekularformel |
C17H15ClN4O |
---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
4-chloro-N-[(E)-(4-ethoxyphenyl)methylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C17H15ClN4O/c1-2-23-13-9-7-12(8-10-13)11-19-21-17-15-6-4-3-5-14(15)16(18)20-22-17/h3-11H,2H2,1H3,(H,21,22)/b19-11+ |
InChI-Schlüssel |
AFNXPMPHQMNHBW-YBFXNURJSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.